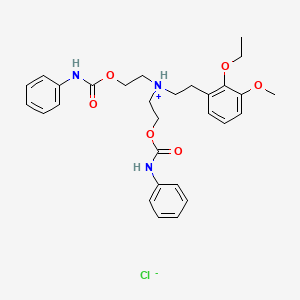
Ethanol, 2,2'-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride is a complex organic compound with the molecular formula C29H35N3O6·HCl and a molecular weight of 558.0656 . This compound is known for its unique chemical structure, which includes both ethoxy and methoxy functional groups, as well as a phenethyl backbone. It is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride typically involves multiple steps, starting with the preparation of the phenethyl backbone. This is followed by the introduction of ethoxy and methoxy groups through etherification reactions. The final step involves the formation of the iminodi- and dicarbanilate groups through condensation reactions with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride include:
- Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
- Ethanol, 2-(2-methoxyethoxy)-
Uniqueness
What sets Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride apart from similar compounds is its unique combination of functional groups and its specific chemical structure
Propiedades
Número CAS |
27467-06-7 |
|---|---|
Fórmula molecular |
C29H36ClN3O6 |
Peso molecular |
558.1 g/mol |
Nombre IUPAC |
2-(2-ethoxy-3-methoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C29H35N3O6.ClH/c1-3-36-27-23(11-10-16-26(27)35-2)17-18-32(19-21-37-28(33)30-24-12-6-4-7-13-24)20-22-38-29(34)31-25-14-8-5-9-15-25;/h4-16H,3,17-22H2,1-2H3,(H,30,33)(H,31,34);1H |
Clave InChI |
XNTKAUVCFYTMQO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
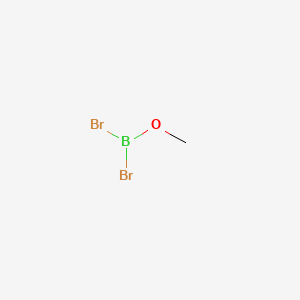
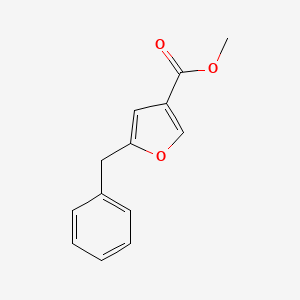
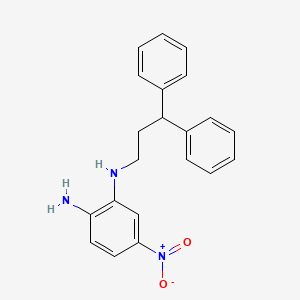
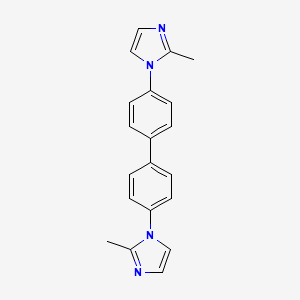
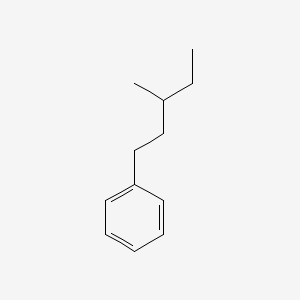

![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
